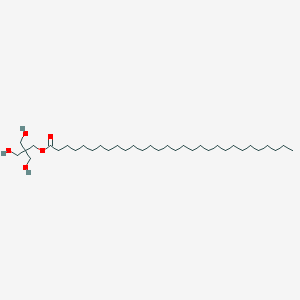
3,3-Bis(4-aminophenyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(4-aminophenyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C16H15N3O2 and a molecular weight of 281.3092 g/mol This compound is known for its unique structure, which includes two 4-aminophenyl groups attached to a pyrrolidine-2,5-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-aminophenyl)pyrrolidine-2,5-dione typically involves the reaction of 4-nitrobenzaldehyde with pyrrolidine-2,5-dione under specific conditions. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride, to convert the nitro groups to amino groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis(4-aminophenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can produce various substituted pyrrolidine-2,5-dione derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly for P450 aromatase.
Medicine: Its derivatives have shown promise as potential therapeutic agents for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3-Bis(4-aminophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of P450 aromatase, preventing the enzyme from catalyzing its normal reactions . This inhibition can lead to a decrease in the production of certain hormones, which may have therapeutic benefits in conditions like breast cancer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 3,3-Bis(4-aminophenyl)pyrrolidine-2,5-dione include:
- 3-(4-aminophenyl)pyrrolidine-2,5-dione
- 3-(prop-2-enyl)pyrrolidine-2,5-dione
- 3-(prop-2-ynyl)pyrrolidine-2,5-dione
Uniqueness
What sets this compound apart from these similar compounds is its dual 4-aminophenyl groups, which can enhance its binding affinity and specificity for certain molecular targets.
Eigenschaften
Molekularformel |
C16H15N3O2 |
|---|---|
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
3,3-bis(4-aminophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H15N3O2/c17-12-5-1-10(2-6-12)16(9-14(20)19-15(16)21)11-3-7-13(18)8-4-11/h1-8H,9,17-18H2,(H,19,20,21) |
InChI-Schlüssel |
CTKIAAROXPQAOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC(=O)C1(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



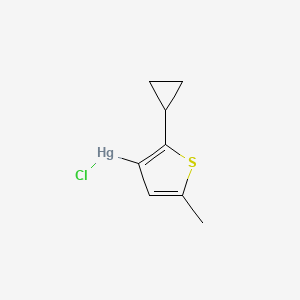
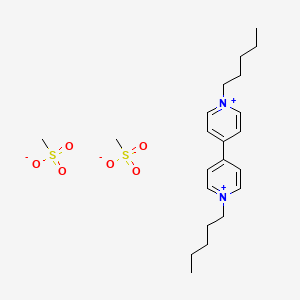
dimethylsilane](/img/structure/B14359973.png)
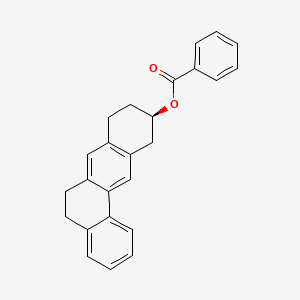
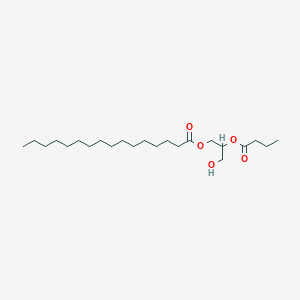
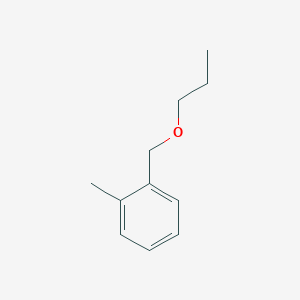
![7-(Phenylsulfanyl)bicyclo[2.2.1]heptane](/img/structure/B14359996.png)
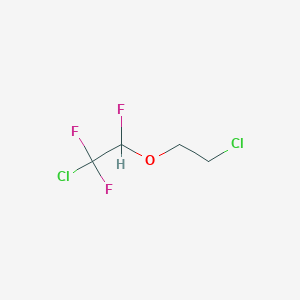
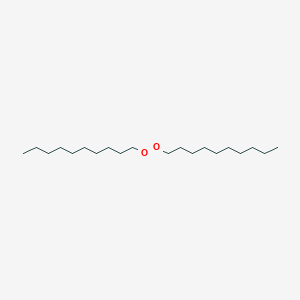

![7-Methoxy-10-nitrobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14360015.png)
![Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14360022.png)
